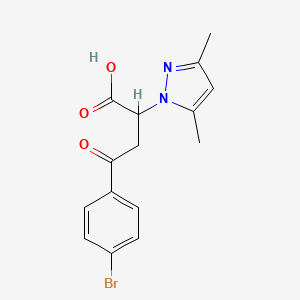![molecular formula C20H17BrF3NO2 B11572018 1-{5-bromo-1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11572018.png)
1-{5-bromo-1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a brominated indole core, a trifluoromethyl ketone group, and a 4-methylphenoxypropyl side chain
Vorbereitungsmethoden
The synthesis of 1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Attachment of the 4-Methylphenoxypropyl Side Chain: This step involves the reaction of the brominated indole with 4-methylphenoxypropyl bromide in the presence of a base to form the desired side chain.
Introduction of the Trifluoromethyl Ketone Group:
Analyse Chemischer Reaktionen
1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the indole core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the trifluoromethyl ketone group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown promise.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{5-BROMO-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to a range of biological effects. The trifluoromethyl ketone group can also interact with biological targets, potentially enhancing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Brom-1-[3-(4-Methylphenoxy)propyl]-1H-indol-3-yl)-2,2,2-trifluorethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(5-Brom-1-[3-(4-Chlorphenoxy)propyl]-1H-indol-3-yl)-2,2,2-trifluorethanon: Diese Verbindung hat eine ähnliche Struktur, aber mit einem Chloratom anstelle einer Methylgruppe am Phenoxypropyl-Substituenten.
1-(5-Brom-1-[3-(4-Methoxyphenoxy)propyl]-1H-indol-3-yl)-2,2,2-trifluorethanon: Diese Verbindung hat eine Methoxygruppe anstelle einer Methylgruppe am Phenoxypropyl-Substituenten.
1-(5-Brom-1-[3-(4-Nitrophenoxy)propyl]-1H-indol-3-yl)-2,2,2-trifluorethanon: Diese Verbindung hat eine Nitrogruppe anstelle einer Methylgruppe am Phenoxypropyl-Substituenten.
Die Einzigartigkeit von 1-(5-Brom-1-[3-(4-Methylphenoxy)propyl]-1H-indol-3-yl)-2,2,2-trifluorethanon liegt in seinen spezifischen Substituenten, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C20H17BrF3NO2 |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
1-[5-bromo-1-[3-(4-methylphenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H17BrF3NO2/c1-13-3-6-15(7-4-13)27-10-2-9-25-12-17(19(26)20(22,23)24)16-11-14(21)5-8-18(16)25/h3-8,11-12H,2,9-10H2,1H3 |
InChI-Schlüssel |
AFMIRJYESFBVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11571940.png)
![2-(4-Ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11571943.png)
![N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11571944.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline](/img/structure/B11571949.png)

![1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11571967.png)
![7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11571975.png)
![5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11571982.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11571986.png)
![N,N'-[(4-methoxyphenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}](/img/structure/B11571990.png)
![(6Z)-3-(2-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11571998.png)

![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572004.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572012.png)
